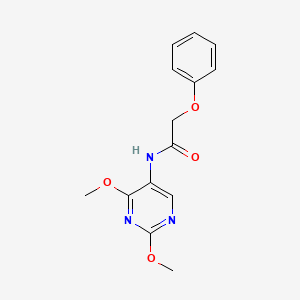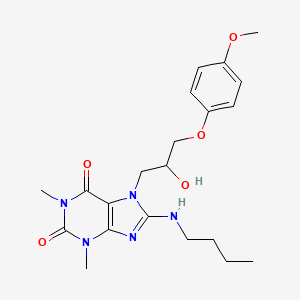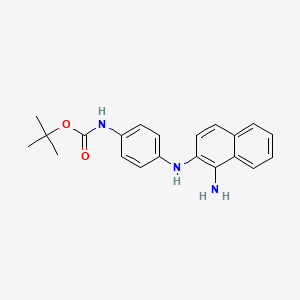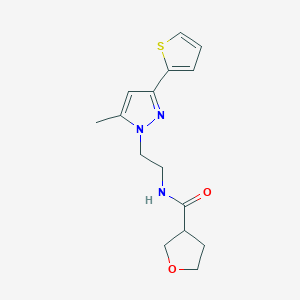![molecular formula C15H8F3NO3S B2967384 2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione CAS No. 22351-77-5](/img/structure/B2967384.png)
2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H8F3NO2S . It belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides . These compounds are important in biological and pharmaceutical contexts, including indole alkaloids .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , can be achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is characterized by a fused heterocyclic ring system . Compared to ordinary isoindole-1,3-dione derivatives, this compound has multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione: is a valuable intermediate in the synthesis of bioactive molecules. Its structure is pivotal in the formation of indole compounds, which are prevalent in nature and exhibit a wide range of biological activities . These compounds are essential in the development of new pharmaceuticals, including those with antipsychotic and neuroprotective properties .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create multifunctionalized isoindole-1,3-dione cores. These cores are integral in the construction of complex molecules with potential therapeutic applications, such as modulating dopamine receptors, which could lead to new treatments for neurological disorders like Parkinson’s disease .
Materials Science
The trifluoromethyl group in the compound enhances the polarity, stability, and lipophilicity of materials. This makes it an important additive in the creation of materials with improved performance characteristics, particularly in the development of pharmaceuticals and pesticides .
Food Additives
While direct applications in food additives are not explicitly documented, the bioactive nature of indole derivatives suggests potential uses in the enhancement of food products. The compound’s derivatives could be explored for their preservative or flavor-enhancing properties due to their stability and biological activity .
Environmental Science
The compound’s derivatives could have applications in environmental science, particularly in the development of green chemistry protocols. Its use in solventless synthesis methods aligns with the principles of sustainability and reduced environmental impact .
Direcciones Futuras
The future directions for research on “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and selective synthetic methods could be a focus of future research .
Propiedades
IUPAC Name |
2-[2-(trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO3S/c16-15(17,18)23(22)12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)14(19)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTOYAGCOKKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3S(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)




